(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. Its unique structure allows for various modifications that can enhance its pharmacological properties, making it a candidate for further research in therapeutic applications.
The synthesis of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine typically involves several organic reactions. The initial step often includes the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to introduce the methyl group at the 7 position. Subsequent steps may involve cyclization reactions catalyzed by agents such as gold or sodium hydride to finalize the pyrrolo[2,3-d]pyrimidine core structure.
Key Synthesis Steps:
The molecular formula of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is . The structural details are represented by the following:
InChI=1S/C8H10N4/c1-12-4-6(2-9)7-3-10-5-11-8(7)12/h3-5H,2,9H2,1H3
RUMVWHKZCHGPIT-UHFFFAOYSA-N
This compound features a pyrrolo[2,3-d]pyrimidine ring system with an amine functional group that contributes to its reactivity and potential biological activity .
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine can undergo various chemical reactions:
Common Reagents:
The physical properties of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to strong oxidizing or reducing agents.
Studies have utilized techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to characterize this compound's structure and confirm its purity during synthesis processes .
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has diverse applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4